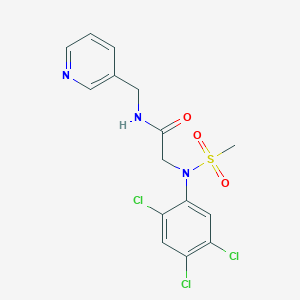![molecular formula C17H20IN3O4 B5005334 ethyl 4-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5005334.png)
ethyl 4-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate, also known as IPP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrolidine derivatives and has been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of ethyl 4-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate involves its ability to bind to the active site of enzymes and proteins, thereby inhibiting their activity. It has been found to bind to the catalytic domain of PDE4 and CK2, thereby preventing the hydrolysis of cyclic AMP and the phosphorylation of target proteins, respectively.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and immune response in animal models of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate has several advantages for use in lab experiments. It is a potent and selective inhibitor of PDE4 and CK2, making it a valuable tool for studying the function of these enzymes. This compound is also relatively easy to synthesize and has good solubility in aqueous and organic solvents. However, there are some limitations to its use. This compound has been found to have some toxicity in animal models, and its effects on human health are not well understood. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its biological activities.
Direcciones Futuras
There are several future directions for research on ethyl 4-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate. One area of interest is the development of new derivatives of this compound with improved potency and selectivity for PDE4 and CK2. Another area of interest is the investigation of the effects of this compound on other enzymes and proteins involved in various biological processes. Additionally, more research is needed to understand the potential toxicity of this compound and its effects on human health. Finally, the development of new methods for the synthesis of this compound and its derivatives could lead to the discovery of new compounds with valuable biological activities.
Métodos De Síntesis
The synthesis of ethyl 4-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate involves the reaction of ethyl piperazine-1-carboxylate with 4-iodobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydride and 2,5-dioxopyrrolidin-1-yl chloride to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It has been found to inhibit the activity of several enzymes, including phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune response. This compound has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Propiedades
IUPAC Name |
ethyl 4-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20IN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-5-3-12(18)4-6-13/h3-6,14H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIPWAKVVBHZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine](/img/structure/B5005259.png)
![3-chloro-N-[(2-propyn-1-ylamino)carbonyl]-1-benzothiophene-2-carboxamide](/img/structure/B5005278.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-2-furamide](/img/structure/B5005281.png)


![N-allyl-2-{[4-(allyloxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5005298.png)
![2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5005312.png)
![1-ethyl-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5005317.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B5005327.png)
![N-benzyl-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5005333.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5005346.png)
![1-{[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5005347.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5005359.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5005364.png)